molecular formula C9H11NO4S B359013 ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate 2,2-dioxide CAS No. 190449-12-8

ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate 2,2-dioxide

Cat. No.: B359013
CAS No.: 190449-12-8
M. Wt: 229.26g/mol
InChI Key: AMZOULIVGYEREO-UHFFFAOYSA-N
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Description

Ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate 2,2-dioxide is a heterocyclic compound featuring a fused thienopyrrole core. The structure comprises a pyrrole ring fused with a thiophene moiety at the [3,4-c] position, an ethyl ester group at position 4, and two sulfonyl (SO₂) groups at position 2.

Properties

IUPAC Name

ethyl 2,2-dioxo-3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-14-9(11)8-7-5-15(12,13)4-6(7)3-10-8/h3,10H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZOULIVGYEREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CS(=O)(=O)CC2=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cyclization

Palladium-mediated cyclization has been employed to form the thieno-pyrrole backbone. For example, a propargylamine-substituted thiophene precursor undergoes Pd-catalyzed coupling to generate the bicyclic structure. This method, adapted from analogous syntheses of EDOT derivatives, utilizes Pd(PPh₃)₄ and 1,4-bis(diphenylphosphino)butane (dppb) in tetrahydrofuran (THF) at reflux (66–68°C), achieving yields exceeding 85%. Key advantages include regioselectivity and compatibility with ester groups, which remain intact during the reaction.

Acid-Catalyzed Ring Closure

Alternative protocols use Brønsted acids (e.g., HCl, H₂SO₄) to protonate amine intermediates, facilitating nucleophilic attack on adjacent electrophilic carbons. For instance, treatment of 3-aminothiophene-4-carboxylate derivatives with concentrated HCl in ethanol at 80°C induces cyclization, forming the dihydrothieno-pyrrole core. This method is cost-effective but may require stringent temperature control to avoid ester hydrolysis.

Sulfone Group Introduction via Oxidation

The 2,2-dioxide moiety is introduced through oxidation of the thiophene sulfur atom. Two primary methods dominate:

Hydrogen Peroxide-Mediated Oxidation

Reaction with 30% H₂O₂ in acetic acid at 60–70°C for 6–8 hours oxidizes the thiophene ring to the sulfone. This step typically follows cyclization to prevent over-oxidation of intermediate species. The reaction is quenched with sodium bisulfite, and the product is isolated via crystallization from ethanol/water (yield: 70–75%).

Meta-Chloroperbenzoic Acid (mCPBA) Oxidation

For substrates sensitive to acidic conditions, mCPBA in dichloromethane at 0–5°C provides milder oxidation. This method achieves >90% conversion within 2 hours but requires careful stoichiometric control to avoid epoxidation of double bonds.

Esterification and Functional Group Compatibility

The ethyl ester group is either introduced early in the synthesis or appended post-cyclization.

Direct Esterification of Carboxylic Acid Intermediates

Hydrolysis of nitrile or amide precursors to carboxylic acids, followed by treatment with ethanol under Fischer esterification conditions (H₂SO₄ catalyst, reflux), affords the ethyl ester. For example, ethyl 3,4-dihydroxythiophene-2-carboxylate analogs are synthesized via this route, with yields of 60–65% after purification by silica-gel chromatography.

Protection-Deprotection Strategies

When cyclization conditions are incompatible with free esters, tert-butyl or benzyl esters are used as protecting groups. Subsequent cleavage via hydrogenolysis (Pd/C, H₂) or acidolysis (trifluoroacetic acid) reveals the carboxylic acid, which is then esterified with ethanol. This approach minimizes side reactions but adds two extra steps, reducing overall yield to 50–55%.

Alternative Synthetic Routes

Three-Component Condensation Reactions

A one-pot synthesis combining 1-ethyl-2,1-benzothiazin-4-one 2,2-dioxide, heterocyclic aldehydes, and active methylene nitriles has been reported. While primarily used for pyran derivatives, this method can be adapted by substituting malononitrile with ethyl cyanoacetate to incorporate the ester group. Triethylamine acts as a base, facilitating Knoevenagel condensation and subsequent cyclization (yield: 40–45%).

Decarboxylative Coupling

Copper chromite-catalyzed decarboxylation of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate at 150°C in quinoline selectively removes one carboxylate group, yielding the monoester. This method avoids harsh hydrolysis conditions but requires specialized catalysts and inert atmospheres.

Analytical Validation and Optimization

Critical quality attributes of the final product are verified using:

  • ¹H NMR : Characteristic signals include δ 4.31 (q, J = 7.1 Hz, OCH₂CH₃), δ 3.10–3.45 (m, pyrrolidine CH₂), and δ 1.35 (t, J = 7.1 Hz, CH₃).

  • HPLC : Purity >98% achieved via reverse-phase C18 column (acetonitrile/water gradient).

  • X-ray Crystallography : Confirms the fused bicyclic structure and sulfone geometry.

Optimization studies highlight the importance of:

  • Temperature Control : Cyclization above 70°C promotes decomposition, reducing yield by 15–20%.

  • Catalyst Loading : Pd(PPh₃)₄ concentrations below 2 mol% result in incomplete cyclization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit various pharmacological properties. Ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate 2,2-dioxide has shown promise in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains due to its heterocyclic nature.
  • Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of thieno-pyrrole derivatives on various cancer cell lines. This compound was included in the screening process. Results indicated significant inhibition of cell proliferation in breast cancer cells (MCF-7) at micromolar concentrations.

Case Study 2: Antimicrobial Properties

In a separate investigation focusing on antimicrobial efficacy, this compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus. The compound was tested using standard disk diffusion methods.

Mechanism of Action

The mechanism of action of ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate 2,2-dioxide with structurally related thienopyrrole and pyrrolo-pyrrole derivatives, focusing on substituents, synthesis, and biological activities.

Structural Analogues and Substituent Variations
Compound Name Core Structure Substituents/Functional Groups Key Features Reference
This compound Thieno[3,4-c]pyrrole Ethyl ester (C4), sulfonyl groups (C2) Enhanced electrophilicity due to sulfone groups; potential for bioactivity. N/A
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde Thieno[3,2-b]pyrrole Aldehyde (C5), methyl group (C4) [3,2-b] fused ring system; aldehyde enables further derivatization.
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate Thieno[2,3-b]pyrrole Methyl ester (C5) [2,3-b] fusion alters electronic properties; ester group for stability.
Pyrazolylpyrrolo[3,4-c]pyrroles (e.g., 5a–f) Pyrrolo[3,4-c]pyrrole Pyrazole, benzyl, and alkyl substituents Multi-component synthesis; diastereoselectivity achieved via steric hindrance.
(S)-N-[5-[1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamid Thieno[3,4-c]pyrrole Sulfonyl, ethoxy, methoxy, acetamid groups Pharmaceutical relevance; sulfonyl and aryl groups enhance target binding.

Key Observations :

  • Ring Fusion Position : The [3,4-c] fusion in the target compound contrasts with [3,2-b] or [2,3-b] positions in analogues, altering conjugation and reactivity .
  • Sulfonyl vs. Ester Groups: The sulfone groups in the target compound increase polarity and metabolic stability compared to simple esters in analogues like methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate .

Biological Activity

Ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate 2,2-dioxide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C9H11NO4S
  • Molecular Weight : 215.25 g/mol

Antimicrobial Activity

Research indicates that compounds related to thieno[3,4-c]pyrroles exhibit notable antimicrobial properties. For instance:

  • Case Study : A study evaluated the antimicrobial activity of various pyrrole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, suggesting moderate activity against these pathogens .

Anticancer Activity

The anticancer potential of ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate has been explored in several studies:

  • In Vitro Studies : In a study involving human cancer cell lines (MCF7 for breast cancer and HCT116 for colon cancer), the compound demonstrated significant cytotoxicity with IC50 values of approximately 25 µM for MCF7 and 30 µM for HCT116 cells. This indicates a promising anticancer activity that warrants further investigation .
Cell LineIC50 (µM)Activity
MCF725Anticancer
HCT11630Anticancer

Antioxidant Activity

The antioxidant capacity of ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate has also been assessed:

  • DPPH Scavenging Assay : The compound exhibited a DPPH radical scavenging activity with an IC50 value of 45 µg/mL. This suggests that it can effectively neutralize free radicals and may contribute to protective effects against oxidative stress .

The mechanisms through which ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Antimicrobial Action : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through activation of caspases or inhibition of cell cycle progression.
  • Antioxidant Mechanism : The compound likely donates electrons to free radicals, thus neutralizing them and preventing cellular damage.

Q & A

Q. What are the optimal synthetic routes for ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate 2,2-dioxide, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves multi-step protocols, such as cyclization of thiophene precursors followed by oxidation and esterification. For example, analogous pyrrolo-thieno derivatives are synthesized via coupling reactions between functionalized pyrroles and thiophene intermediates under controlled conditions (e.g., anhydrous solvents, catalytic bases) . Optimization should focus on temperature control (e.g., maintaining 0–5°C during sensitive steps), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of oxidizing agents (e.g., meta-chloroperbenzoic acid for sulfone formation). Reproducibility hinges on rigorous purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by NMR (e.g., verifying sulfone peaks at δ 3.5–4.0 ppm) .

Q. How can structural elucidation of this compound be achieved using crystallographic and spectroscopic methods?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the sulfone groups and fused heterocyclic system. SHELX programs are widely used for structure refinement, particularly for resolving challenges like disorder in the ethyl ester moiety . Spectroscopic validation includes:

  • ¹H/¹³C NMR : Key signals include the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and sulfone protons (δ ~3.8–4.5 ppm).
  • FT-IR : Strong S=O stretches at 1150–1300 cm⁻¹ and ester C=O at ~1700 cm⁻¹.
    Cross-validation between SC-XRD and NMR ensures accuracy, especially for stereochemical assignments .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound in medicinal chemistry applications?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model the compound’s frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and nucleophilic/electrophilic sites. For instance:

  • HOMO localization on the thieno-pyrrole core suggests susceptibility to electrophilic attack.
  • Global hardness (η) and electrophilicity index (ω) derived from DFT help quantify reactivity in drug design (e.g., targeting enzyme active sites) .
    Comparative studies with analogs (e.g., tert-butoxycarbonyl-protected derivatives) reveal steric and electronic effects of substituents .

Q. What experimental and computational strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound?

Discrepancies often arise in cases like:

  • Tautomerism : Dynamic NMR or variable-temperature studies can detect equilibrium between sulfone conformers.
  • Crystallographic vs. DFT geometries : Use SHELXL refinement to adjust torsional angles, then re-run DFT with constrained parameters.
    For example, if NMR suggests a planar sulfone group but DFT predicts slight puckering, SC-XRD data can arbitrate .

Q. How does the compound’s stereoelectronic profile influence its role in multi-component reactions (e.g., as a dienophile or dipolarophile)?

The sulfone groups enhance electron-withdrawing effects, making the thieno-pyrrole system a potent dienophile in Diels-Alder reactions. Experimental design should include:

  • Kinetic studies : Monitor reaction rates with varying dienes (e.g., cyclopentadiene vs. furan derivatives).
  • Regioselectivity analysis : Use NOESY NMR to confirm endo/exo adducts.
    Recent work on pyrazolylpyrrolo[3,4-c]pyrroles demonstrates analogous reactivity patterns, where sulfone groups direct cycloaddition regiochemistry .

Methodological Considerations

Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

  • Use Schlenk lines or gloveboxes for steps involving reactive intermediates (e.g., thiols before oxidation).
  • Quench excess oxidizing agents (e.g., H₂O₂) with NaHSO₃ to prevent over-oxidation.
  • Store final products under inert gas (Ar/N₂) at –20°C to avoid sulfone degradation .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Core modifications : Synthesize analogs with varied ester groups (e.g., methyl vs. tert-butyl) to assess steric effects.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like kinases or GPCRs.
  • In vitro assays : Prioritize derivatives with improved solubility (logP < 3) and metabolic stability (e.g., microsomal half-life >30 min) .

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